Solanapyrone E -

Solanapyrone E

Catalog Number: EVT-1579972
CAS Number:
Molecular Formula: C18H24O4
Molecular Weight: 304.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Solanapyrone E is a solanapyrone and a member of octahydronaphthalenes.
Source

The primary source of solanapyrone E is the fungal species Ascochyta rabiei, which is known to produce various solanapyrones as secondary metabolites. These compounds play significant roles in the interaction between fungi and their host plants, often contributing to pathogenicity and virulence in plant diseases .

Classification

Solanapyrone E is classified as a polyketide, specifically within the subclass of α-pyrones. This classification highlights its structural features and biosynthetic origins, which involve enzymatic processes typical of polyketide synthesis .

Synthesis Analysis

Methods

The synthesis of solanapyrone E has been achieved through several methods, notably using a domino Michael reaction. This approach involves the kinetic enolate of optically pure acetylcyclohexene reacting with methyl crotonate, followed by multiple transformations to install the necessary functional groups and form the pyrone moiety .

Technical Details

  1. Domino Michael Reaction: This reaction serves as the initial step where the enolate reacts with methyl crotonate.
  2. Transformation Steps: Following the formation of a decalone intermediate, further reactions involve condensation with a methyl acetoacetate equivalent to introduce the pyrone structure.
  3. Final Modifications: The introduction of hydroxymethyl units into the pyrone ring completes the synthesis of solanapyrone E.
Molecular Structure Analysis

Structure

The molecular structure of solanapyrone E features a complex arrangement typical of polyketides, characterized by a fused ring system incorporating an α-pyrone moiety. The specific stereochemistry and functional groups are crucial for its biological activity.

Data

  • Molecular Formula: C₁₃H₁₄O₃
  • Molecular Weight: 218.25 g/mol
  • Structural Features: The structure includes hydroxyl groups and a carbonyl group characteristic of pyrone derivatives.
Chemical Reactions Analysis

Reactions

Solanapyrone E undergoes various chemical reactions that are essential for its biological function and potential applications. Key reactions include:

  1. Diels-Alder Reaction: This reaction is fundamental in forming the cyclic structures associated with solanapyrones.
  2. Hydroxylation: The introduction of hydroxyl groups can modify its reactivity and interaction with biological targets.

Technical Details

The chemical reactivity of solanapyrone E allows it to interact with various biological molecules, influencing its toxicity and efficacy as a phytotoxin.

Mechanism of Action

Process

The mechanism by which solanapyrone E exerts its phytotoxic effects involves disruption of cellular processes in host plants. It can inhibit key metabolic pathways, leading to cell death or impaired growth.

Data

Research indicates that solanapyrone E targets specific enzymes or receptors within plant cells, although detailed molecular targets remain an area for further investigation .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Solanapyrone E is typically isolated as a colorless to pale yellow solid.
  • Solubility: It exhibits varying solubility in organic solvents, which influences its extraction and purification processes.

Chemical Properties

  • Stability: Solanapyrone E is relatively stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Its reactivity profile suggests potential for interactions with nucleophiles due to its electrophilic sites.
Applications

Scientific Uses

Solanapyrone E has significant implications in agricultural science due to its role as a phytotoxin. Its applications include:

  1. Biopesticides: As a natural product with herbicidal properties, it can be explored for use in sustainable agriculture.
  2. Research Tool: Its unique structure and mechanism of action make it valuable for studying plant-fungal interactions and developing new strategies for disease management .
Biosynthetic Pathways and Enzymatic Mechanisms

Role of Solanapyrone Synthase in Stereoselective Cyclization

Solanapyrone synthase (SPS), encoded by the sol5 gene, is a bifunctional flavin-dependent oxidase that catalyzes both the oxidation of prosolanapyrone II and the subsequent stereoselective Diels–Alder cyclization to form solanapyrone E. This enzyme represents the first biochemically validated Diels-Alderase, accelerating the [4+2] cycloaddition with exceptional stereocontrol (99% enantiomeric excess) and exo-selectivity (exo:endo ratio of 6:1) [1] [6] [3]. Unlike non-enzymatic reactions that favor endo-adducts, SPS stabilizes the exo transition state through precise substrate positioning in its active site, generating (−)-solanapyrone E (140b) as the predominant stereoisomer [1]. Structural studies reveal that SPS contains a conserved β-barrel fold that constrains the linear triene precursor prosolanapyrone III (138) in a conformation optimal for exo-cyclization [5] [6].

Table 1: Stereoselectivity Parameters of Solanapyrone Synthase

Reaction ParameterNon-enzymatic ReactionSPS-Catalyzed Reaction
exo:endo Selectivity1:3 (favors endo)6:1 (favors exo)
Enantiomeric Excess<5%99%
Rate AccelerationBaseline500-fold
Primary ProductSolanapyrone D (endo)Solanapyrone E (exo)

Oxidative Activation of Prosolanapyrone Precursors

The biosynthesis of solanapyrone E initiates with a polyketide synthase (Sol1) generating the achiral precursor desmethylprosolanapyrone I (136). Subsequent methylation by Sol2 and hydroxylation by cytochrome P450 Sol6 yield prosolanapyrone II (137), the immediate substrate for SPS [1] [6]. Crucially, SPS oxidizes the C-1 alcohol of prosolanapyrone II to the aldehyde prosolanapyrone III (138), which dramatically activates the molecule for cyclization. This oxidation:

  • Lowers the LUMO energy of the dienophile moiety by 2.3 eV, enhancing electrophilicity [1]
  • Increases the reaction rate by >100-fold compared to the alcohol precursor [3]
  • Enables aqueous acceleration via hydrophobic packing and hydrogen bonding [1]

Biochemical assays with recombinant SPS expressed in Pichia pastoris confirm that molecular oxygen is required for this oxidation step, with H₂O₂ generated as a coproduct [6]. The aldehyde intermediate is transient and spontaneously undergoes cyclization unless chaperoned by SPS.

Kinetic and Thermodynamic Control in Non-Enzymatic vs. Enzymatic Diels–Alder Reactions

The cyclization of prosolanapyrone III exhibits fundamentally different behavior in aqueous versus enzymatic environments:

  • Aqueous Solution: In water, prosolanapyrone III undergoes spontaneous cyclization with endo-selectivity (endo:exo = 3:1) due to hydrophobic packing effects. The reaction rate increases 32-fold compared to organic solvents, but yields a racemic mixture of solanapyrone D and E [1] [3]. Breslow’s “hydrophobic effect” theory explains this acceleration: water forces substrate conformational compaction, reducing molecular surface exposure [1].

  • Enzymatic Environment: SPS overrides the inherent endo preference through two mechanisms:

  • Transition State Stabilization: The enzyme’s active site employs hydrogen bonding and electrostatic interactions to stabilize the exo transition state, reducing ΔG‡ by ~3.8 kcal/mol [1] [7]
  • Entropic Control: SPS pre-organizes the substrate in a reactive conformation, decreasing the activation entropy (ΔS‡ = −25 eu) [4] [7]Kinetic analyses reveal SPS accelerates the reaction 500-fold over the aqueous background rate (kcat = 14 min⁻¹ vs. knon = 0.028 min⁻¹) while enforcing exo-selectivity [6] [8].

Table 2: Thermodynamic Parameters of Cyclization

ParameterAqueous SolutionSPS-Catalyzed
ΔG‡ (kcal/mol)23.119.3
ΔH‡ (kcal/mol)18.724.6
ΔS‡ (eu)−15−25
Activation Volume (cm³/mol)−32−42

Gene Cluster Architecture and Functional Annotation of Solanapyrone Biosynthesis

The solanapyrone biosynthetic gene cluster spans 20 kb and contains six core genes (sol1–sol6) organized in a conserved operon:

  • sol1: Iterative type I polyketide synthase (PKS) generating the decaketide backbone
  • sol2: O-Methyltransferase modifying the α-pyrone ring
  • sol3: Dehydrogenase reducing solanapyrone A to B (role in solanapyrone E biosynthesis unclear)
  • sol4: Zn(II)2Cys6 transcription factor acting as pathway-specific regulator
  • sol5: Solanapyrone synthase (SPS) catalyzing oxidation and cyclization
  • sol6: Cytochrome P450 hydroxylating the pyrone intermediate [1] [2] [6]

The cluster exhibits unique genomic context:

  • Located in subtelomeric regions enriched in AT sequences (68% AT content)
  • Flanked by degenerated Tc1/Mariner transposons affected by repeat-induced point mutation (RIP)
  • Regulated by sol4, whose deletion abolishes solanapyrone production without affecting fungal growth or sporulation [2]Heterologous expression of sol1 in Aspergillus oryzae confirmed its role in producing desmethylprosolanapyrone I (136), while sol5 expression in Pichia pastoris yielded functional SPS capable of converting prosolanapyrone II to solanapyrone E [6]. Despite the dynamic genomic environment, the cluster maintains integrity, suggesting evolutionary importance in fungal ecology.

Table 3: Functional Annotation of Solanapyrone Biosynthetic Genes

GeneProtein FunctionCatalytic RoleMutant Phenotype
sol1Iterative type I PKSDecaketide backbone synthesisNo solanapyrones
sol2O-MethyltransferaseC-7 Methylation of pyroneAccumulation of unmethylated intermediates
sol3DehydrogenaseReduction of solanapyrone A to BNormal solanapyrone E production
sol4Zn(II)2Cys6 TFCluster-wide transcriptional activationNo solanapyrone production
sol5FAD-dependent oxidaseOxidation + Diels–Alder cyclizationNo cyclized products
sol6Cytochrome P450C-3 Hydroxylation of pyroneAccumulation of non-hydroxylated intermediates

Properties

Product Name

Solanapyrone E

IUPAC Name

6-[(1R,2R,4aS,8aR)-2-methyl-1,2,4a,5,6,7,8,8a-octahydronaphthalen-1-yl]-3-(hydroxymethyl)-4-methoxypyran-2-one

Molecular Formula

C18H24O4

Molecular Weight

304.4 g/mol

InChI

InChI=1S/C18H24O4/c1-11-7-8-12-5-3-4-6-13(12)17(11)16-9-15(21-2)14(10-19)18(20)22-16/h7-9,11-13,17,19H,3-6,10H2,1-2H3/t11-,12+,13-,17-/m1/s1

InChI Key

YJHFAFJKTXEFDR-IPJQOSJUSA-N

Synonyms

solanapyrone B
solanapyrone E

Canonical SMILES

CC1C=CC2CCCCC2C1C3=CC(=C(C(=O)O3)CO)OC

Isomeric SMILES

C[C@@H]1C=C[C@@H]2CCCC[C@H]2[C@@H]1C3=CC(=C(C(=O)O3)CO)OC

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